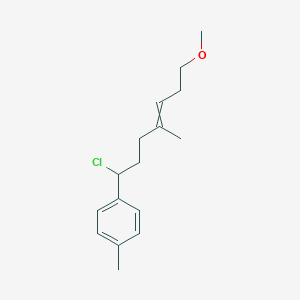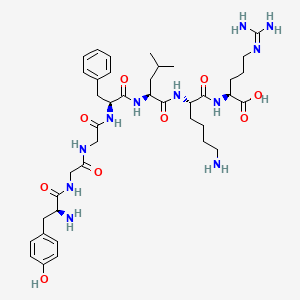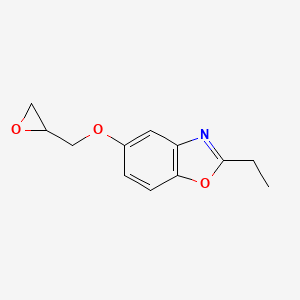
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound features an ethyl group at the 2-position and an oxiranylmethoxy group at the 5-position of the benzoxazole ring
Vorbereitungsmethoden
The synthesis of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylbenzoxazole and epichlorohydrin.
Reaction Conditions: The reaction between 2-ethylbenzoxazole and epichlorohydrin is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals. Its interactions with biological systems are of particular interest.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context. Research is ongoing to elucidate the precise mechanisms and identify potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-ethylbenzoxazole, 5-(2-oxiranylmethoxy)-1,3-benzoxazole, and other benzoxazole derivatives share structural similarities.
Uniqueness: The presence of both the ethyl group and the oxiranylmethoxy group in the same molecule gives it unique chemical and biological properties
Comparison: Compared to similar compounds, this compound may exhibit different reactivity patterns, biological activities, and industrial uses. Its unique structure allows for exploration of new chemical and biological spaces.
Eigenschaften
CAS-Nummer |
681034-36-6 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-ethyl-5-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C12H13NO3/c1-2-12-13-10-5-8(3-4-11(10)16-12)14-6-9-7-15-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
QTTVBJDNOFPCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(O1)C=CC(=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
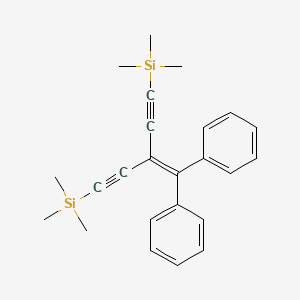
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
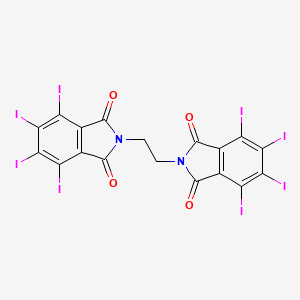
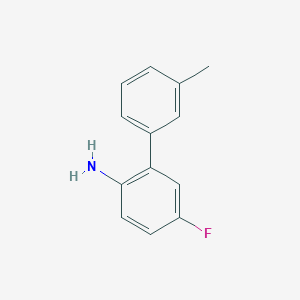
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
